

# Introduction: The Analytical Imperative for a Reactive Intermediate

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## Compound of Interest

Compound Name: 2,5-Bis(chloromethyl)-p-xylene

Cat. No.: B1583851

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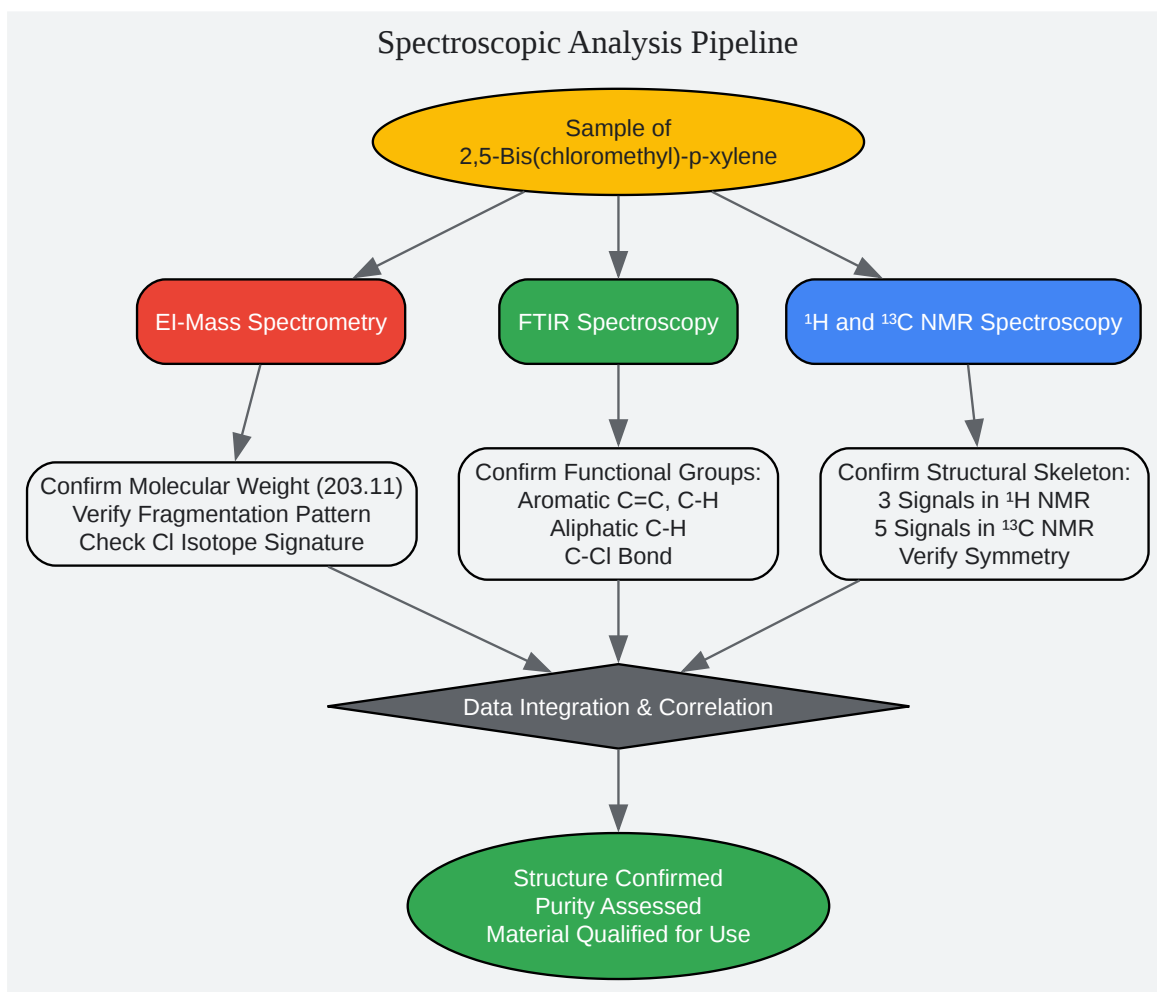
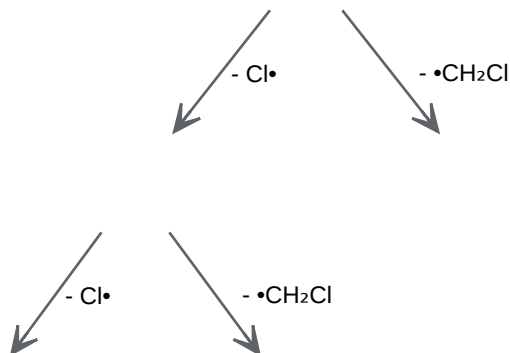
**2,5-Bis(chloromethyl)-p-xylene** (CAS No. 6298-72-2), with the IUPAC name 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a highly reactive aromatic building block pivotal in organic synthesis.<sup>[1][2][3][4][5][6]</sup> Its bifunctional nature, stemming from the two chloromethyl groups, makes it a valuable precursor for the synthesis of polymers, ligands, and complex organic molecules. For instance, it is a well-established monomer for producing conjugated polymers like poly(p-phenylene vinylene) (PPV), which are essential materials in the field of organic electronics. Given its reactivity and the critical role it plays in subsequent synthetic steps, verifying the structural integrity and purity of **2,5-Bis(chloromethyl)-p-xylene** is of paramount importance.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system, the congruent application of these orthogonal techniques provides an unambiguous confirmation of the molecular structure, ensuring the quality and reliability required by researchers and drug development professionals.

## Molecular Structure Overview

The structure of **2,5-Bis(chloromethyl)-p-xylene** is defined by a centrally substituted benzene ring. The molecule possesses a high degree of symmetry ( $C_{2h}$  point group), which simplifies its spectroscopic signatures. This symmetry dictates that the two methyl groups, the two

chloromethyl groups, and the two aromatic protons are chemically equivalent, a key feature that is directly reflected in its NMR spectra.



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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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